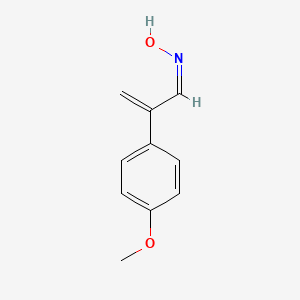

(1Z)-N-Hydroxy-2-(4-methoxyphenyl)-2-propen-1-imine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1Z)-N-Hydroxy-2-(4-methoxyphenyl)-2-propen-1-imine is an organic compound characterized by the presence of a hydroxyimino group attached to a propenyl chain, which is further substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N-Hydroxy-2-(4-methoxyphenyl)-2-propen-1-imine typically involves the condensation of 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N-Hydroxy-2-(4-methoxyphenyl)-2-propen-1-imine can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form a nitroso compound.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1Z)-N-Hydroxy-2-(4-methoxyphenyl)-2-propen-1-imine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1Z)-N-Hydroxy-2-(4-methoxyphenyl)-2-propen-1-imine involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- (1Z)-1-(4-Methoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)ethanimine

- (1Z)-1-(4-Methoxyphenyl)-N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimine

Uniqueness

(1Z)-N-Hydroxy-2-(4-methoxyphenyl)-2-propen-1-imine is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The combination of the hydroxyimino and methoxyphenyl groups provides a versatile scaffold for further chemical modifications and applications.

Biological Activity

(1Z)-N-Hydroxy-2-(4-methoxyphenyl)-2-propen-1-imine, also known as a derivative of propenimine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C10H11NO2. The compound features a hydroxylamine functional group attached to a propenimine backbone, which is substituted with a para-methoxyphenyl group. This structure is crucial for its biological activity, influencing its solubility, stability, and interaction with biological macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, studies have shown that derivatives of propenimine can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of bacterial cell membranes and inhibition of metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound showed moderate to high antioxidant activity, suggesting its potential role in protecting cells from oxidative stress.

Cytotoxicity Studies

In cytotoxicity assays against human cancer cell lines, including HeLa and MCF-7, this compound demonstrated selective cytotoxic effects. The compound induced apoptosis in cancer cells while exhibiting lower toxicity towards normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| Normal Fibroblasts | >100 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, such as xanthine oxidase, which plays a role in oxidative stress.

- Interaction with DNA : Preliminary studies suggest that the compound may intercalate with DNA, leading to disruptions in replication and transcription processes.

- Induction of Apoptosis : The cytotoxic effects observed in cancer cell lines are likely mediated through the activation of apoptotic pathways, including caspase activation.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it significantly inhibited biofilm formation in Staphylococcus aureus. The results indicated that the compound could serve as a potential therapeutic agent against biofilm-associated infections.

Study 2: Antioxidant Properties

In another study assessing the antioxidant properties, researchers found that the compound effectively scavenged free radicals and reduced lipid peroxidation in cellular models. These findings suggest its potential application in preventing oxidative damage in various diseases.

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

(NZ)-N-[2-(4-methoxyphenyl)prop-2-enylidene]hydroxylamine |

InChI |

InChI=1S/C10H11NO2/c1-8(7-11-12)9-3-5-10(13-2)6-4-9/h3-7,12H,1H2,2H3/b11-7- |

InChI Key |

VJYMSHKHEKKQSS-XFFZJAGNSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=C)/C=N\O |

Canonical SMILES |

COC1=CC=C(C=C1)C(=C)C=NO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.